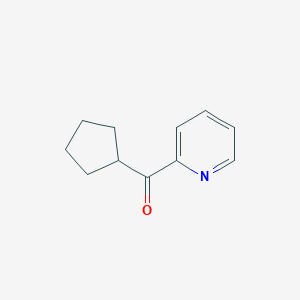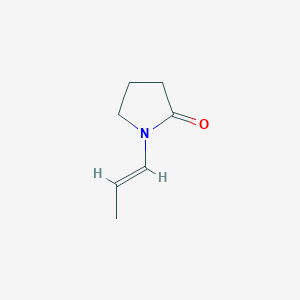
1-(1-Propenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Propenyl)pyrrolidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that has been widely used in scientific research. It belongs to the class of cathinone derivatives, which are structurally similar to amphetamines and cocaine. α-PPP has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
作用機序
The exact mechanism of action of α-PPP is still being studied, but it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It can also cause dilated pupils, decreased appetite, and increased alertness. In high doses, it can lead to hallucinations, paranoia, and psychosis.
実験室実験の利点と制限
One advantage of using α-PPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research related to α-PPP. One area of interest is the development of new cathinone derivatives with improved safety profiles and therapeutic potential. Another area of interest is the study of the long-term effects of α-PPP on the brain and behavior, particularly in relation to addiction and drug abuse. Additionally, there is a need for more research on the biochemical and physiological effects of α-PPP, as well as its interactions with other drugs and medications.
合成法
The synthesis of α-PPP involves the reaction of propiophenone with ammonium acetate and acetic anhydride. This reaction produces α-PPP as a white crystalline powder, which is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and cocaine, and it can increase the release of dopamine and norepinephrine in the brain. This makes it a useful tool for studying the mechanisms of addiction and drug abuse.
特性
CAS番号 |
140165-83-9 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
InChIキー |
BFYSJBXFEVRVII-GORDUTHDSA-N |
異性体SMILES |
C/C=C/N1CCCC1=O |
SMILES |
CC=CN1CCCC1=O |
正規SMILES |
CC=CN1CCCC1=O |
同義語 |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




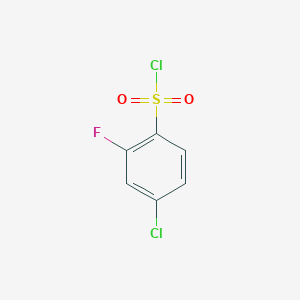
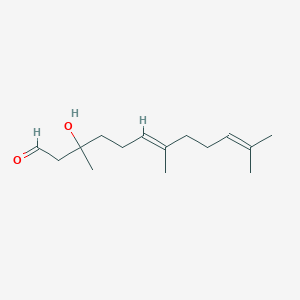

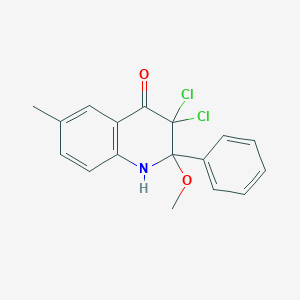
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
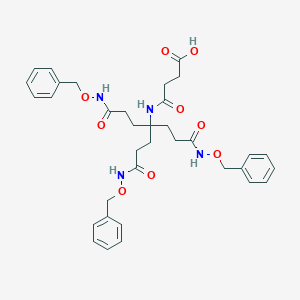
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
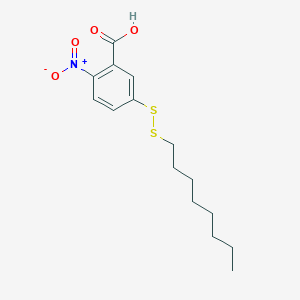
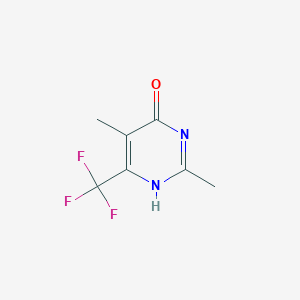

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
